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Compound of Interest

4-Hydroxy-5-
Compound Name: _
methoxyisophthalaldehyde

Cat. No.: B188476

In the fields of pharmaceutical development, flavor chemistry, and materials science, the
precise structural elucidation of aromatic aldehydes is paramount. 5-Formylvanillin (4-hydroxy-
3-methoxyisophthalaldehyde) is a key derivative of vanillin, distinguished by an additional
aldehyde group. This modification drastically alters its chemical properties and reactivity,
making its unambiguous identification crucial. Misidentification with its common structural
isomers—vanillin, isovanillin, and ortho-vanillin—can lead to significant errors in synthesis,
product formulation, and biological assays.

This guide provides a comprehensive spectroscopic comparison of 5-Formylvanillin and its
isomers. We will delve into the nuances of *H NMR, 13C NMR, FT-IR, and UV-Vis spectroscopy,
explaining not just what is observed, but why these differences arise from their distinct
molecular structures. The methodologies described herein are robust, self-validating, and
grounded in established analytical principles, ensuring researchers can confidently differentiate
these compounds.

Molecular Structures: The Basis of Spectroscopic

Variation

The position of the hydroxyl (-OH), methoxy (-OCHs), and formyl (-CHO) groups on the
benzene ring dictates the electronic environment of each atom, giving rise to unique
spectroscopic fingerprints.
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5-Formylvanillin: Features two aldehyde groups, one at C1 and another at C5, creating a
more electron-deficient aromatic ring compared to its isomers.

Vanillin (4-hydroxy-3-methoxybenzaldehyde): The foundational structure, with substituents at
C1 (-CHO), C3 (-OCHs), and C4 (-OH).[1]

Isovanillin (3-hydroxy-4-methoxybenzaldehyde): An isomer where the positions of the -OH
and -OCHs groups are swapped relative to vanillin.[2]

ortho-Vanillin (2-hydroxy-3-methoxybenzaldehyde): Characterized by the ortho-positioning of
the hydroxyl group relative to the primary aldehyde.

'H Nuclear Magnetic Resonance (NMR)
Spectroscopy: Mapping the Proton Environments

IH NMR is arguably the most powerful tool for differentiating these isomers. The chemical shift

(0), splitting pattern (multiplicity), and integration of the proton signals provide a detailed

structural map.

Experimental Protocol: *H NMR Spectroscopy

Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.7 mL of a
deuterated solvent (e.g., DMSO-ds or CDCIs) in a standard 5 mm NMR tube. Scientist's
Note: DMSO-ds is often preferred for these phenolic compounds as the acidic hydroxyl
proton is more readily observed than in CDCls.

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (&
0.00 ppm).[3]

Data Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. A sufficient
number of scans (e.g., 16 or 32) should be averaged to ensure a good signal-to-noise ratio.

Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform,
phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to
0.00 ppm.

Comparative 'H NMR Data Analysis
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The key differentiators in the *H NMR spectra are the aromatic protons and the number of
aldehyde signals.
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Proton
Assignment

5-
Formylvanil
lin (DMSO-
de)

Vanillin
(DMSO-ds)
[4]

Isovanillin
(DMSO-ds)
[4]

o-Vanillin
(DMSO-ds)
[4]

Justification
for
Differences

Aldehyde (-
CHO)

~9.9 ppm (s,
1H), ~9.8
ppm (s, 1H)

~9.82 ppm (s,
1H)

~9.83 ppm (s,
1H)

~10.3 ppm (s,
1H)

5-
Formylvanillin
is unique with
two aldehyde
signals. The
o-Vanillin
aldehyde is
downfield due
to
intramolecula
r H-bonding
with the ortho
-OH group.

Aromatic (Ar-
H)

~8.1 ppm (d,
1H), ~7.5
ppm (d, 1H)

~7.4 ppm (d),
~7.4 ppm
(dd), ~7.0
ppm (d)

~7.4 ppm (d),
~7.4 ppm
(dd), ~6.9
ppm (d)

~7.6 ppm
(dd), ~7.4
ppm (dd),
~7.0 ppm ()

The two
aromatic
protons of 5-
Formylvanillin
are highly
deshielded by
the two
flanking
aldehyde
groups,
resulting in
simpler,
downfield
signals. The
other isomers
show more
complex
splitting
patterns for
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their three
aromatic

protons.

The methoxy
signal is a
stable singlet
across all

isomers but
Methoxy (- ~3.9 ppm (s, ~3.8 ppm (s, ~3.8 ppm (s, ~3.9 ppm (s,

OCHs) 3H) 3H) 3H) 3H)

can show
minor shifts
based on the
overall
electronic

environment.

The chemical
shift of the
exchangeabl
e -OH proton
is highly

variable. In o-
Hydroxyl (- ~11.0 ppm (s, ~9.6 ppm (s, ~10.2 ppm (s, ~10.9 ppm (s,

Vanillin, the
OH) 1H, broad) 1H, broad) 1H, broad) 1H, broad)

strong
intramolecula
r hydrogen
bond shifts it
significantly

downfield.

Note: Chemical shifts are approximate and can vary slightly based on solvent and
concentration. Multiplicity: s=singlet, d=doublet, dd=doublet of doublets, t=triplet.

13C Nuclear Magnetic Resonance (NMR)
Spectroscopy: Probing the Carbon Skeleton
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13C NMR provides complementary information, confirming the number of unique carbon
environments and the presence of key functional groups.

Experimental Protocol: **C NMR Spectroscopy

The protocol is similar to *H NMR, but data acquisition requires a significantly higher number of
scans (e.g., 1024 or more) due to the low natural abundance of the 13C isotope. A proton-
decoupled experiment is standard to produce a spectrum with singlets for each unique carbon.

Comparative *C NMR Data Analysis

The presence of two carbonyl carbons is the defining feature of 5-Formylvanillin.
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5-
Carbon Formylvanil
Assignment lin (DMSO-
de)

Vanillin Isovanillin o-Vanillin Justification
(DMSO-ds) (DMSO-ds) (DMSO-ds) for
[4] [4] [4] Differences

Two distinct
C=0 signals
Aldehyde ~192 ppm, unequivocally
~191.1 ppm ~191 ppm ~190 ppm ] ]
(C=0) ~191 ppm identify 5-

Formylvanillin

These
quaternary
carbon shifts
are sensitive
to the
Aromatic C-O ~155 ppm, ~151.7 ppm,  ~153 ppm, ~159 ppm, substituent
~145 ppm ~148 ppm ~147 ppm ~148 ppm pattern,
providing a
secondary
check for
isomer

identification.

The reduced
number of C-
H signals
(two) for 5-
~125 ppm, ~126 ppm, ~128 ppm, .
) ~129 ppm, Formylvanillin
Aromatic C-H ~116 ppm, ~115 ppm, ~120 ppm, )
~114 ppm is a clear
~113 ppm ~112 ppm ~119 ppm ] ]
differentiator
from the
other isomers

(three each).

Methoxy (- ~57 ppm ~56 ppm ~56 ppm ~56 ppm Similar to H
OCHs) NMR, this

signal is
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highly
conserved
across the

isomers.

Fourier-Transform Infrared (FT-IR) Spectroscopy:
Identifying Functional Groups

FT-IR spectroscopy is a rapid and effective technique for identifying the key functional groups
whose vibrational frequencies are sensitive to their chemical environment.

Experimental Protocol: FT-IR Spectroscopy (ATR
Method)

e Background Scan: Record a background spectrum of the clean, empty Attenuated Total
Reflectance (ATR) crystal to subtract atmospheric H20 and CO: signals.

o Sample Application: Place a small amount (2-5 mg) of the solid sample directly onto the ATR
crystal.

e Acquire Spectrum: Apply pressure to ensure good contact and record the spectrum, typically
over a range of 4000-400 cm~1.[4]

Comparative FT-IR Data Analysis

The carbonyl (C=0) and hydroxyl (O-H) stretching regions are most informative for
distinguishing these isomers.
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Vibrational
Mode

Formylvanil
lin (cm™?)

Vanillin
(cm=)[5]

Isovanillin
(cm~)[5]

o-Vanillin
(cm™)

Justification
for
Differences

O-H Stretch

~3200-3400
(broad)

~3200
(broad)

~3300
(broad)

~3150
(broad)

The
broadness
indicates
intermolecula
r hydrogen
bonding. The
lower
frequency in
o-Vanillin is
due to strong
intramolecula
r hydrogen
bonding
between the -
OH and ortho
-CHO group.

C-H Stretch

(Aromatic)

~3100-3000

~3100-3000

~3100-3000

~3100-3000

Characteristic
of sp2 C-H
bonds, not
highly
diagnostic for
these

isomers.

C-H Stretch
(Aldehyde)

~2850, ~2750

~2850, ~2750

~2850, ~2750

~2860, ~2760

The presence
of two peaks
(Fermi
resonance) is
characteristic
of the
aldehyde C-H
bond.
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The split or
broadened
carbonyl
peak for 5-
Formylvanillin
can indicate
the two non-
equivalent
aldehydes.
The C=0

C=0 Stretch stretch in o-

(Aldehyde) ~1680, ~1660 ~1665 ~1670 ~1650 vanillin is at a
lower
wavenumber
due to
resonance
and H-
bonding,
which
weakens the
C=0 double
bond.

The pattern
of these "ring
breathing”
modes can
C=C Stretch serve as a
(Aromatic) ~1600-1450 ~1588, ~1509 ~1590, ~1515 ~1595, ~1480 fingerprint to
differentiate
the
substitution

patterns.

UV-Visible (UV-Vis) Spectroscopy: Analyzing
Electronic Transitions

© 2025 BenchChem. All rights reserved. 10/ 15 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b188476?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

UV-Vis spectroscopy measures the electronic transitions within the conjugated mt-system. The
position of maximum absorbance (Amax) is sensitive to the extent of conjugation and the
nature of the substituents on the aromatic ring.

Experimental Protocol: UV-Vis Spectroscopy

e Solvent: Choose a UV-transparent solvent, such as methanol or ethanol.
o Sample Preparation: Prepare a dilute solution of the analyte (e.g., ~10 pg/mL).

» Data Acquisition: Record the absorbance spectrum from approximately 200 to 400 nm using
a dual-beam spectrophotometer, with the pure solvent in the reference cuvette.

Comparative UV-Vis Data Analysis

The presence of a second aldehyde group in 5-Formylvanillin extends the conjugated system,
leading to a red shift (longer Amax) compared to vanillin and isovanillin.
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Compound

Amax 1 (nm)

Amax 2 (nm)

Solvent

Justification for
Differences

5-Formylvanillin

~265

~325

Methanol

The additional
electron-
withdrawing
aldehyde group
extends
conjugation,
causing a
bathochromic
(red) shift in the
principal
absorption band
compared to

vanillin.

Vanillin[4]

~230

~280, ~310

Methanol

Represents the
baseline
electronic
transitions for the
4-hydroxy-3-
methoxybenzald

ehyde scaffold.

Isovanillin[4]

~230

~278, ~315

Methanol

Shows very
similar
absorption to
vanillin, as
swapping the -
OH and -OCHs
groups does not
drastically alter
the conjugated

system.

o-Vanillin[4]

~255

~325

Methanol

The
intramolecular

hydrogen
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bonding and
different
substitution
pattern
significantly alter
the electronic
transitions,
resulting in Amax
values closer to

5-Formylvanillin.

Workflow for Isomer Differentiation

The following workflow provides a logical sequence for the spectroscopic analysis and
identification of 5-Formylvanillin and its isomers.
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Sample Acquisition

Unknown Aldehyde Sample

C:bnfirmatory

No (1 signal)

Data Interpretation & Identification

Two -CHO signals in NMR? *H NMR aromatic pattern? FT-IR C=0 & O-H shifts?

ompare patterns

ompare patterns
to reference data

Compare patterns
to reference data

to reference data

Identified:
o-Vanillin

Identified:

Identified:
Isovanillin

Vanillin

Identified:
5-Formylvanillin
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [A Comparative Spectroscopic Guide to 5-Formylvanillin
and Its Isomers]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b188476#spectroscopic-comparison-of-5-
formylvanillin-and-its-isomers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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